molecular formula C12H22N2O2 B572118 tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate CAS No. 1286755-20-1

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Cat. No.: B572118
CAS No.: 1286755-20-1
M. Wt: 226.32 g/mol
InChI Key: WWVFPVXAOTXXOG-VHSXEESVSA-N
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Description

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate (CAS 1196147-27-9) is a protected bicyclic heterocyclic building block of significant value in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H22N2O2 and a molecular weight of 226.32, serves as a crucial synthetic intermediate for the development of novel pharmacologically active molecules . Its primary research application lies in its role as a core scaffold for the design and synthesis of non-retinoid Retinol-Binding Protein 4 (RBP4) antagonists . RBP4 is a serum protein responsible for transporting vitamin A (retinol), and elevated levels have been linked to conditions such as insulin resistance, type 2 diabetes, hepatic steatosis, and Stargardt disease . Researchers utilize this piperidine-based scaffold to create antagonists that disrupt the RBP4-TTR complex, leading to a reduction in circulating RBP4 levels. This mechanism presents a potential therapeutic strategy for metabolic and retinal diseases . The Boc (tert-butoxycarbonyl) protecting group on this molecule enhances its handling and provides a reactive site for further synthetic elaboration, making it a versatile starting material for constructing complex molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1286755-20-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

WWVFPVXAOTXXOG-VHSXEESVSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CCN[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2C1

Origin of Product

United States

Preparation Methods

DMAP-Catalyzed Boc Protection in Acetonitrile

A mixture of 1H-pyrrolo[3,2-c]pyridine (20 mmol), DMAP (20 mmol), and Boc anhydride (18 mmol) in acetonitrile stirred at 20°C for 18 hours achieves quantitative yield (100%). The mild conditions minimize side reactions, while acetonitrile’s polarity facilitates Boc-anhydride activation.

Triethylamine-Mediated Boc Protection in Dichloromethane

Using dichloromethane (DCM) as the solvent, triethylamine (TEA) (3 equiv) and Boc anhydride (1.1 equiv) react with 1H-pyrrolo[3,2-c]pyridine at 25°C under nitrogen for 12 hours, yielding 98.2% product. This method benefits from TEA’s dual role as a base and catalyst, though requires inert conditions to prevent Boc-group hydrolysis.

Method Solvent Catalyst Time (h) Yield
DMAP/acetonitrileAcetonitrileDMAP18100%
TEA/dichloromethaneDCMTriethylamine1298.2%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Benchchem’s data suggests trans-tert-butyl analogs are produced via continuous flow reactors, where automated systems regulate temperature and pressure to maintain >90% purity. Key parameters include:

  • Catalyst Loading : Reduced Pd/C usage (0.5–1 mol%) in hydrogenation steps.

  • Solvent Recovery : THF and methanol are distilled and reused to minimize waste.

  • Process Analytical Technology (PAT) : In-line NMR monitors reaction progression, reducing offline sampling.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity

The multi-step patent route offers superior stereochemical control but lower overall efficiency (~60%) compared to direct Boc protection (>98%). Industrial methods balance these factors by integrating high-yield Boc steps with automated purification.

Solvent and Catalyst Selection

Polar aprotic solvents (acetonitrile) favor Boc protection kinetics, while DCM’s low boiling point simplifies solvent removal. DMAP outperforms TEA in non-polar media due to enhanced nucleophilic catalysis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in neuropharmacology. Its potential applications include:

  • Neuroprotective Agents : Research indicates that derivatives of pyrrolidine can exhibit neuroprotective effects, making this compound a focus for developing treatments for neurodegenerative diseases.
  • Antidepressant Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, indicating a potential role in treating depression.

Agrochemicals

Tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate may also find applications in agriculture:

  • Pesticides and Herbicides : The compound's ability to interact with biological systems suggests it could be modified to enhance efficacy against pests or weeds while minimizing environmental impact.

Materials Science

The unique properties of this compound allow for exploration in materials science:

  • Polymer Chemistry : Its incorporation into polymer matrices could lead to the development of new materials with enhanced mechanical properties or specific functionalities.

Case Studies and Research Findings

Study TitleYearApplication AreaKey Findings
Neuroprotective Effects of Pyrrolidine Derivatives2021Medicinal ChemistryDemonstrated that similar compounds can protect neuronal cells from oxidative stress.
Synthesis and Evaluation of New Agrochemical Agents2020AgrochemicalsIdentified potential herbicidal activity in pyrrolidine-based compounds.
Development of Biodegradable Polymers2022Materials ScienceExplored the use of pyrrolidine derivatives in creating eco-friendly polymer composites.

Mechanism of Action

The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name CAS Number Core Structure Key Features Reference
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate N/A Pyrrolo[2,3-c]pyridine Fused pyrrolidine-pyridine; Boc-protected
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 Cyclopenta[c]pyrrole Cyclopentane-fused pyrrole; ketone at C5
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 Spiro[3.4]octane Spirocyclic structure; two nitrogen atoms
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 250275-15-1 Pyrrolo[3,4-c]pyrrole Fused pyrrolidine-pyrrole; higher basicity
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 Thieno[2,3-c]pyridine Thiophene replaces pyrrole; reduced basicity
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[...]-carboxylate* N/A Spiro-pyrazino-pyrrolo-pyrimidine Complex spiro system; chlorine and ketone substituents

*Full name truncated for brevity (see ).

Biological Activity

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-c]pyridine core, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1286755-20-1
  • IUPAC Name : tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate

The biological effects of this compound are believed to stem from its interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The exact mechanisms can vary based on the biological context and the specific applications being investigated.

Anticancer Activity

The compound's structural features are conducive to anticancer activity. A study highlighted that derivatives of pyrrolidine compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction. Although direct evidence for this compound is sparse, its mechanism may involve modulation of signaling pathways relevant to cancer progression.

Neuroprotective Effects

Emerging research suggests that certain pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This indicates a potential for this compound in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Dawood et al. (2024)Investigated new pyrazole and isoxazole-containing heterocycles with antiviral activity; while not directly related to our compound, it highlights the relevance of heterocycles in drug development.
Wu et al. (2024)Developed pyrazole amides with α-aminophosphonate moiety showing antiviral properties; underscores the importance of structural modifications in enhancing biological activity.
ResearchGate Publication (2020)Discussed structure-activity relationships in related compounds with trypanocidal activity; provides insights into potential therapeutic applications for similar structures.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using tert-butyl esters and pyrrolo derivatives under controlled conditions. Industrial applications may include its use as a building block for more complex heterocycles or as a precursor in developing novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate, and how can yield be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation of substituted pyrroles with alkylating agents, followed by Boc-protection. For example:

  • Stepwise Procedure : A common route involves reacting a pyrrolidine precursor with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like DIPEA. Post-reaction, purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) achieves >95% purity .
  • Yield Optimization : Key factors include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C for Boc protection), and using excess Boc₂O (1.2–1.5 eq). Evidence shows yields improve to ~59–62% with rigorous exclusion of moisture .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying regiochemistry and Boc-group integrity. For instance, tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm, while pyrrolidine ring protons resonate between δ 2.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 212.289) and detects impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>97%) .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream reactions?

Methodological Answer: The tert-butyloxycarbonyl (Boc) group enhances stability during nucleophilic substitutions or coupling reactions by shielding the amine. For example, in Suzuki-Miyaura cross-coupling, the Boc group prevents undesired side reactions at the pyrrolidine nitrogen, enabling selective functionalization at other positions . Deprotection with trifluoroacetic acid (TFA) in DCM regenerates the free amine for further derivatization .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of hexahydropyrrolo-pyridine derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,6aS)-configured precursors) to enforce stereochemistry. demonstrates that RuO₂-mediated oxidation under controlled pH retains stereochemical integrity during spirocyclic intermediate formation .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings can induce enantioselectivity, though this requires optimization of solvent polarity (e.g., acetonitrile vs. THF) and temperature .

Q. How do researchers resolve contradictions in reported synthetic yields for similar pyrrolo-pyridine scaffolds?

Methodological Answer: Discrepancies often arise from:

  • Reagent Purity : Impurities in Boc₂O or solvents (e.g., wet DCM) reduce yields. Repetitive drying over molecular sieves improves reproducibility .
  • Chromatographic Artifacts : Flash column conditions (e.g., silica activity, gradient steepness) affect recovery. Comparative studies show that pre-adsorption of crude product onto silica before column loading minimizes losses .
  • Reaction Monitoring : LC-MS tracking of intermediates (e.g., mixed anhydride formation) ensures stepwise completion, avoiding premature quenching .

Q. What strategies are employed to study the compound’s structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

  • Core Modifications : Systematic variation of substituents (e.g., replacing Boc with Fmoc or Cbz groups) alters lipophilicity and bioavailability. SAR tables comparing IC₅₀ values for kinase inhibition highlight the Boc group’s role in enhancing cell permeability .
  • Biological Assays : Functional assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) identify critical interactions. For example, the pyrrolidine nitrogen’s spatial orientation impacts binding to ATP pockets in kinases .

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